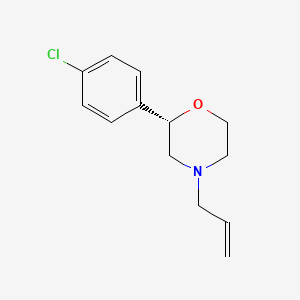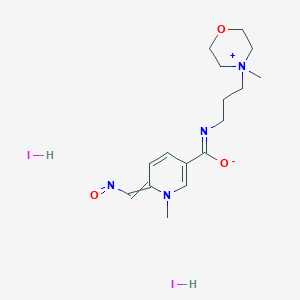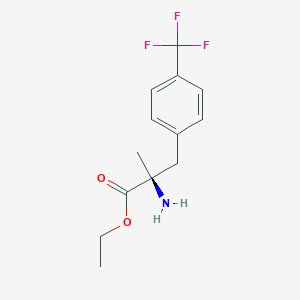
C27H23BrCl2N2O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C27H23BrCl2N2O is a complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C27H23BrCl2N2O typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of bromine, chlorine, and other functional groups through various chemical reactions. Common synthetic routes include:
Halogenation: Introduction of bromine and chlorine atoms using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.
Amidation: Formation of amide bonds by reacting carboxylic acids or their derivatives with amines.
Aromatic Substitution: Introduction of substituents onto an aromatic ring using electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions in batch or continuous processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety and environmental compliance. Techniques such as refluxing , distillation , and chromatography are commonly employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
C27H23BrCl2N2O: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction of functional groups to lower oxidation states using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Replacement of one functional group with another using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide (NaOH) or electrophilic substitution using sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific functional groups present in This compound and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
C27H23BrCl2N2O: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of C27H23BrCl2N2O involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
C27H23BrCl2N2O: can be compared with other similar compounds based on its structure and properties. Similar compounds may include:
C27H23BrCl2N2O2: A derivative with an additional oxygen atom, potentially altering its reactivity and biological activity.
C27H23BrClN2O: A compound with one less chlorine atom, which may affect its chemical behavior and applications.
C27H23BrCl2N2S: A sulfur-containing analogue, which may exhibit different chemical and biological properties.
The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C27H23BrCl2N2O |
|---|---|
Molekulargewicht |
542.3 g/mol |
IUPAC-Name |
9-bromo-2-(2,4-dichlorophenyl)-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C27H23BrCl2N2O/c28-19-6-9-26-22(14-19)25-16-24(21-8-7-20(29)15-23(21)30)31-32(25)27(33-26)12-10-18(11-13-27)17-4-2-1-3-5-17/h1-9,14-15,18,25H,10-13,16H2 |
InChI-Schlüssel |
ZQTALHJTLTWKJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C3=CC=CC=C3)N4C(CC(=N4)C5=C(C=C(C=C5)Cl)Cl)C6=C(O2)C=CC(=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R*,2R*,5R*)-(7-Oxo-6-oxa-bicyclo[3.2.1]oct-2-yl)-carbamic acid benzyl ester](/img/structure/B12635505.png)
![2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol](/img/structure/B12635509.png)

![2-[(2-Bromophenyl)sulfonyl]pyridine](/img/structure/B12635534.png)
![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12635535.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol](/img/structure/B12635542.png)


![7-Oxa-12-thiaspiro[5.6]dodecan-3-one](/img/structure/B12635587.png)

![14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one](/img/structure/B12635589.png)

![4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B12635596.png)
